molecular formula C22H32O3 B586763 (+/-)13(14)-EpDPA CAS No. 895127-64-7

(+/-)13(14)-EpDPA

Cat. No.: B586763
CAS No.: 895127-64-7
M. Wt: 344.5
InChI Key: DCFKVKFLEPMEGT-VABGYXHOSA-N
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Description

Overview of Polyunsaturated Fatty Acid Metabolism and Bioactive Lipid Mediators

Oxylipins are a diverse class of lipid mediators synthesized from PUFAs through the action of various oxidative enzymes. aocs.org Their production begins with the release of PUFAs from cell membrane phospholipids (B1166683) by phospholipase A2. frontiersin.org Once liberated, these fatty acids are metabolized by one of three major enzymatic pathways:

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins (B1171923) and thromboxanes, well-known mediators of inflammation and hemostasis. pnas.orgdiva-portal.org

Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the formation of hydroperoxy fatty acids, which are precursors to leukotrienes and other bioactive lipids involved in inflammatory and immune responses. pnas.orgplos.org

Cytochrome P450 (CYP) Pathway: This pathway, mediated by a large superfamily of heme-containing enzymes, generates a variety of metabolites, including epoxides and hydroxylated fatty acids. nih.gov

These pathways give rise to a vast array of oxylipins, each with distinct biological activities that contribute to the intricate signaling networks governing cellular function. aocs.org Generally, oxylipins derived from omega-6 fatty acids, such as arachidonic acid, are considered pro-inflammatory, while those from omega-3 fatty acids, like DHA, often exhibit anti-inflammatory and pro-resolving properties. frontiersin.org

The CYP pathway is of particular importance in the metabolism of the 22-carbon omega-3 fatty acid, docosahexaenoic acid (DHA), leading to the formation of a class of signaling molecules known as docosanoids. wikipedia.org While DHA can be metabolized by COX and LOX enzymes, it is a highly efficient substrate for CYP epoxygenases. pnas.org These enzymes, including isoforms such as CYP2C8, CYP2C9, CYP2C19, and CYP2J2, convert the double bonds of DHA into epoxides. wikipedia.orgnih.gov This metabolic process is a key mechanism through which the biological effects of DHA are mediated. nih.gov The resulting epoxygenated metabolites, collectively known as epoxydocosapentaenoic acids (EDPs), are potent signaling molecules with a range of biological activities. pnas.org

Contextualization of (±)13(14)-EpDPA within the Docosanoid Family

Docosahexaenoic acid (DHA) is a 22-carbon omega-3 polyunsaturated fatty acid that is a crucial structural component of the brain, retina, and other tissues. wikipedia.org As a precursor to a variety of bioactive metabolites, DHA's influence extends beyond its structural role. wikipedia.org The metabolism of DHA by CYP epoxygenases yields a series of regioisomeric epoxides, including (±)13(14)-EpDPA, which is formed by the epoxidation of the double bond at the 13th and 14th carbon positions. caymanchem.comtargetmol.com

The epoxygenase metabolites of DHA, known as EpDPAs or EDPs, are recognized as potent lipid mediators with a range of biological effects. pnas.orgwikipedia.org They are generally considered to be anti-inflammatory and have been shown to possess vasodilatory properties. pnas.org Research indicates that EDPs can inhibit angiogenesis, tumor growth, and metastasis. pnas.orgcaymanchem.com Furthermore, they have demonstrated antihyperalgesic activity in models of inflammatory and neuropathic pain. caymanchem.commedchemexpress.com The biological actions of EDPs are often more potent than their arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs). pnas.org However, EDPs are typically short-lived in vivo, as they are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, which are generally less active. wikipedia.orgnih.gov (±)13(14)-EpDPA has been identified as a preferred substrate for sEH. caymanchem.comtargetmol.com

Interactive Data Tables

Table 1: Key Enzymes in (±)13(14)-EpDPA Metabolism

Enzyme FamilySpecific EnzymesRole in (±)13(14)-EpDPA Lifecycle
Cytochrome P450 (CYP) EpoxygenasesCYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2J2, CYP3A4 nih.govBiosynthesis of (±)13(14)-EpDPA from DHA nih.govmedchemexpress.com
Soluble Epoxide Hydrolase (sEH)sEHDegradation of (±)13(14)-EpDPA to its corresponding diol wikipedia.orgcaymanchem.com

Table 2: Research Findings on EpDPAs (including (±)13(14)-EpDPA)

Research AreaFindingReference
PainDemonstrates antihyperalgesic activity in inflammatory and neuropathic pain models. caymanchem.commedchemexpress.com
CancerInhibits angiogenesis, tumor growth, and metastasis in vitro. pnas.orgcaymanchem.com
Vascular FunctionPossesses vasorelaxant activities. medchemexpress.com
InflammationExhibits anti-inflammatory properties. pnas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z,7Z,10Z)-12-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]dodeca-4,7,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFKVKFLEPMEGT-VABGYXHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis, Metabolism, and Enzymatic Pathways of ± 13 14 Epdpa

Enzymatic Formation of (±)13(14)-EpDPA

The formation of (±)13(14)-EpDPA is a result of the epoxidation of its precursor, docosahexaenoic acid (DHA). targetmol.comcaymanchem.comglpbio.com This reaction is catalyzed by a group of enzymes known as cytochrome P450 (CYP) epoxygenases. glpbio.commedchemexpress.com These enzymes introduce an epoxide group across the double bond at the 13th and 14th carbon positions of the DHA molecule. targetmol.comcaymanchem.com

Cytochrome P450 (CYP) Epoxygenase Isoforms Involved in (±)13(14)-EpDPA Synthesis

Multiple isoforms of the cytochrome P450 enzyme family are capable of metabolizing polyunsaturated fatty acids to produce a variety of bioactive epoxide regioisomers. targetmol.comglpbio.comtargetmol.com The synthesis of (±)13(14)-EpDPA specifically involves the action of several key CYP epoxygenase isoforms.

Research has identified several specific human CYP isoforms that contribute to the formation of (±)13(14)-EpDPA from DHA. These include CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2J2, and CYP3A4. mdpi.comnih.gov The CYP2C and CYP2J subfamilies are particularly noted for their role in producing epoxides from polyunsaturated fatty acids. nih.gov CYP2C8, for instance, constitutes a significant portion of the total CYP content in the liver and is highly expressed there, as well as in other tissues like the kidney and heart. nih.gov It functions as an epoxygenase, converting long-chain polyunsaturated fatty acids such as DHA into their biologically active epoxide forms. themedicalbiochemistrypage.org Similarly, CYP2J2 is a major lipid epoxygenase responsible for this conversion. themedicalbiochemistrypage.org While some CYPs, like those in the CYP1A subfamily, are primarily involved in creating hydroxylated products, certain isoforms like CYP1A2 also act as epoxygenases. nih.govresearchgate.net

Table 1: Human CYP Isoforms Involved in the Formation of (±)13(14)-EpDPA

CYP Isoform Role in PUFA Metabolism Reference
CYP1A2 Epoxygenase and hydroxylase activities mdpi.comnih.govresearchgate.net
CYP2C8 Major epoxygenase for PUFAs mdpi.comnih.govthemedicalbiochemistrypage.org
CYP2C9 Significant drug and PUFA metabolizing epoxygenase mdpi.comthemedicalbiochemistrypage.org
CYP2C19 Epoxygenase activity mdpi.comresearchgate.net
CYP2J2 Major lipid epoxygenase mdpi.comnih.govthemedicalbiochemistrypage.org
CYP3A4 Epoxygenase and hydroxylase activities mdpi.comnih.govresearchgate.net

The enzymatic epoxidation of DHA by CYP enzymes is a highly selective process, both in terms of which double bond is targeted (regioselectivity) and the three-dimensional orientation of the resulting epoxide (stereoselectivity). chemistrydocs.comnih.gov While CYP epoxygenases can create various EpDPA regioisomers, they often show a preference for specific double bonds. nih.gov For instance, CYP enzymes preferentially oxidize the ω-3 double bond of DHA, leading to the formation of 19,20-EpDPA as a major product. nih.gov However, other regioisomers, including 13,14-EpDPA, are also synthesized. nih.govsci-hub.se

Enzymatic reactions are known for their high stereoselectivity. nih.gov Different CYP isoforms can produce specific enantiomers (mirror-image isomers) of the epoxide. Studies using human recombinant CYPs have shown that enzymes like CYP1A2, CYP2C8, and CYP2C9 are mainly epoxygenases for DHA. researchgate.net The stereochemistry of the resulting epoxides, such as the preferential formation of one enantiomer over the other, is a key aspect of their biological activity. researchgate.netnih.gov

Precursor Substrates and Cofactors in (±)13(14)-EpDPA Biosynthesis

The primary precursor substrate for the biosynthesis of (±)13(14)-EpDPA is docosahexaenoic acid (DHA). targetmol.comcaymanchem.commedchemexpress.com DHA is an essential omega-3 polyunsaturated fatty acid that is abundant in tissues like the brain and retina. glpbio.comtargetmol.com The conversion of DHA to its epoxide metabolites is a crucial pathway for its biological effects. nih.gov

The epoxidation reaction catalyzed by cytochrome P450 enzymes requires specific cofactors to proceed. The reaction utilizes NADPH and molecular oxygen (O₂). nih.gov In this process, the CYP enzyme transfers an oxygen atom from O₂ to the double bond of the fatty acid, with reducing equivalents supplied by NADPH.

Metabolism of (±)13(14)-EpDPA

Once formed, (±)13(14)-EpDPA can be further metabolized, primarily through hydrolysis. This metabolic step is critical as it often converts the active epoxide into a less active diol form, thus modulating its biological signaling. nih.govmdpi.com

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis to Corresponding Diols

The primary enzyme responsible for the degradation of (±)13(14)-EpDPA is soluble epoxide hydrolase (sEH). nih.govmdpi.comlouisville.edu This enzyme catalyzes the hydrolysis of the epoxide ring by adding a water molecule, which results in the formation of the corresponding vicinal diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA). mdpi.comnih.gov (±)13(14)-EpDPA is reported to be a preferred substrate for sEH, with a Michaelis constant (Km) value of 3.2 µM. targetmol.comcaymanchem.comthomassci.com The conversion of epoxides to diols is generally considered a deactivation step, as the diols are typically less biologically active than their parent epoxides. nih.govmdpi.com Therefore, the activity of sEH plays a crucial role in regulating the levels and biological actions of (±)13(14)-EpDPA. nih.gov

Formation of Dihydroxydocosapentaenoic Acids (DiHDPAs) from EpDPAs

(±)13(14)-EpDPA is a substrate for the enzyme soluble epoxide hydrolase (sEH), which converts it into the corresponding diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA). sci-hub.sekcl.ac.uknih.gov This metabolic step is a critical deactivation pathway, as the resulting diols are generally considered less biologically active than their epoxide precursors. nih.gov The inhibition of sEH can, therefore, increase the endogenous levels of (±)13(14)-EpDPA and other epoxydocosapentaenoic acids (EpDPAs), enhancing their biological effects. sci-hub.senih.gov In human tissue extracts, both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) have been shown to hydrolyze 13,14-EpDPA. mdpi.com

Kinetic Parameters of sEH for (±)13(14)-EpDPA

(±)13(14)-EpDPA is recognized as a preferred substrate for soluble epoxide hydrolase (sEH). caymanchem.combiomol.com The affinity of sEH for (±)13(14)-EpDPA is demonstrated by its Michaelis constant (Km) value. Research has reported a Km value of 3.2 µM for the hydrolysis of (±)13(14)-EpDPA by sEH. caymanchem.combiomol.comglpbio.com In a comparative study of human epoxide hydrolases, the specificity constant (kcat/KM) for the hydrolysis of 13,14-EDP by sEH and mEH was found to be of a similar order of magnitude, suggesting that both enzymes can play a significant role in its metabolism. mdpi.com

Table 1: Kinetic Parameters of Human Epoxide Hydrolases for (±)13(14)-EpDPA

Enzyme Km (µM) kcat (s⁻¹) kcat/KM (s⁻¹M⁻¹)
sEH 3.2 - -
mEH - - -

Data derived from multiple sources. caymanchem.combiomol.comglpbio.commdpi.com The table will be updated as more specific kinetic data for both sEH and mEH with (±)13(14)-EpDPA becomes available.

Interplay with Other Lipid-Metabolizing Enzymes (e.g., COX, LOX pathways in broader oxylipin context)

The biosynthesis of oxylipins, including (±)13(14)-EpDPA, is part of a complex network of enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.govkcl.ac.uknih.gov While CYP epoxygenases produce EpDPAs from DHA, COX and LOX enzymes convert polyunsaturated fatty acids into prostanoids, leukotrienes, and other hydroxy fatty acids. nih.govnih.gov There is an intricate interplay between these pathways. For instance, studies have shown that in response to certain stimuli, there is an increase in metabolites from all three pathways. nih.gov The balance between the products of these different enzymatic systems is crucial for regulating inflammatory processes and other physiological functions. biorxiv.orgresearchgate.net

Endogenous Occurrence and Distribution of (±)13(14)-EpDPA

Detection in Biological Tissues and Fluids (e.g., rat brain, spinal cord, plasma, human serum)

(±)13(14)-EpDPA has been identified in various biological samples, indicating its role as an endogenous signaling molecule. It has been detected in the brain and spinal cord of rats. caymanchem.combiomol.comglpbio.com Furthermore, its presence has been confirmed in human plasma and serum. mdpi.com In a study on patients with major depressive disorder, treatment with DHA led to a significant increase in plasma levels of 13(14)-EpDPA. nih.gov Conversely, in a study on inflammation, 13(14)-EpDPA was not detectable in blister fluid, although its metabolite, 13,14-DiHDPA, was quantifiable. ucl.ac.uk

Table 2: Detection of (±)13(14)-EpDPA in Various Biological Samples

Biological Sample Species Finding
Brain Rat Detected
Spinal Cord Rat Detected
Plasma Human Detected and increased with DHA supplementation
Serum Human Detected
Blister Fluid Human Not detectable

This table summarizes findings from multiple studies. caymanchem.combiomol.comglpbio.comnih.govucl.ac.uk

Regulation of (±)13(14)-EpDPA Levels by Dietary and Physiological Factors

The levels of (±)13(14)-EpDPA in the body can be influenced by both dietary intake and physiological state. Dietary supplementation with omega-3 fatty acids, particularly DHA, has been shown to increase the levels of its downstream metabolites, including (±)13(14)-EpDPA. nih.gov In a clinical setting, patients receiving DHA treatment exhibited a 47% increase in 13(14)-EpDPA levels. nih.gov Physiological conditions, such as inflammation, can also modulate the production of oxylipins. biorxiv.orgresearchgate.net Early-life stress combined with dietary factors has been shown to impact the brain's lipid and oxylipin profile in the long term, suggesting a complex regulation of these signaling molecules by environmental and physiological cues. nih.gov

Biological Activities and Mechanistic Pathways of ± 13 14 Epdpa

Modulation of Pain Signaling

(±)13(14)-EpDPA has demonstrated significant antihyperalgesic properties, effectively reducing pain sensitivity in both inflammatory and neuropathic pain models. caymanchem.comthomassci.comtargetmol.comebiohippo.com

Antihyperalgesic Activity in Inflammatory Pain Models

Research has shown that (±)13(14)-EpDPA exhibits antihyperalgesic activity in the context of inflammatory pain. caymanchem.comtargetmol.comebiohippo.comcaymanchem.comtargetmol.comglpbio.com Its formation from DHA, an omega-3 fatty acid, is a key step in the pathway that leads to these pain-reducing effects. The metabolism of DHA by CYP epoxygenases produces various epoxides, including (±)13(14)-EpDPA, which are more potent anti-inflammatory agents than their omega-6 fatty acid-derived counterparts. pnas.orgfrontiersin.orgnih.gov This suggests that the conversion of DHA to its epoxy metabolites is a crucial mechanism for the anti-inflammatory and pain-relieving properties associated with omega-3 fatty acid consumption. pnas.org

Antihyperalgesic Activity in Neuropathic Pain Models

In addition to its efficacy in inflammatory pain, (±)13(14)-EpDPA has also been shown to possess antihyperalgesic activity in neuropathic pain models. caymanchem.comtargetmol.comebiohippo.comcaymanchem.comtargetmol.comglpbio.com Like other epoxy metabolites of DHA, it helps to decrease neuropathic pain, highlighting its potential as a therapeutic agent for this often difficult-to-treat condition. caymanchem.com The mechanism is thought to involve the modulation of ion channels and receptors involved in pain signaling pathways.

Cellular and Molecular Mechanisms Underlying Analgesic Effects

The analgesic effects of (±)13(14)-EpDPA and other DHA-derived epoxides are attributed to their interaction with several cellular and molecular targets. These bioactive lipids are known to modulate the activity of various receptors and ion channels. caymanchem.com One of the key mechanisms is the activation of large-conductance calcium-activated potassium (BK) channels, which leads to hyperpolarization of cell membranes and a reduction in neuronal excitability. researchgate.netnih.govmdpi.comdiva-portal.org This action is believed to be a significant contributor to the compound's pain-relieving effects. Furthermore, these epoxides can influence inflammatory pathways by reducing the production of pro-inflammatory mediators. nih.gov

Vascular Homeostasis and Cardiovascular Effects

(±)13(14)-EpDPA also exerts significant effects on the cardiovascular system, primarily through its vasorelaxative properties. medchemexpress.commedchemexpress.eu

Vasorelaxative Activity of (±)13(14)-EpDPA

The compound has been shown to induce vasorelaxation, contributing to the regulation of vascular tone. medchemexpress.commedchemexpress.eu This effect is part of a broader class of actions by epoxy fatty acids, which are recognized as endothelium-derived hyperpolarizing factors (EDHFs). google.com EDHFs are crucial for maintaining vascular health by promoting the relaxation of blood vessels. The vasorelaxant effects of DHA metabolites like (±)13(14)-EpDPA are reported to be more potent than those of epoxides derived from arachidonic acid (ARA). pnas.org

Activation of Large-Conductance Calcium-Activated Potassium Channels in Smooth Muscle

A primary mechanism underlying the vasorelaxative activity of (±)13(14)-EpDPA is the activation of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. researchgate.netnih.govmdpi.comdiva-portal.org The activation of these channels by DHA and its epoxides has been extensively studied. nih.gov This activation leads to an outflow of potassium ions from the smooth muscle cells, causing hyperpolarization of the cell membrane. This change in membrane potential results in the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, relaxation of the vascular smooth muscle.

Research Findings on (±)13(14)-EpDPA

Below are tables summarizing key research findings related to the biological activities of (±)13(14)-EpDPA.

Table 1: Antihyperalgesic Activity of (±)13(14)-EpDPA

Pain ModelKey Findings
Inflammatory PainDemonstrates antihyperalgesic effects. caymanchem.comtargetmol.comebiohippo.comcaymanchem.comtargetmol.comglpbio.com
Neuropathic PainShows antihyperalgesic activity. caymanchem.comtargetmol.comebiohippo.comcaymanchem.comtargetmol.comglpbio.com

Table 2: Cardiovascular Effects of (±)13(14)-EpDPA

Biological ActivityMechanism
VasorelaxationInduces relaxation of vascular smooth muscle. medchemexpress.commedchemexpress.eu
BK Channel ActivationActivates large-conductance calcium-activated potassium channels. researchgate.netnih.govmdpi.comdiva-portal.org

Role in Endothelium-Derived Hyperpolarizing Factor (EDHF) Mechanisms

(±)13(14)-EpDPA, a cytochrome P450 (CYP450) epoxygenase metabolite of docosahexaenoic acid (DHA), is implicated in the complex signaling pathways of endothelium-derived hyperpolarizing factor (EDHF). targetmol.commedchemexpress.com The EDHF response is a crucial mechanism for vasodilation, particularly in smaller resistance arteries, and it functions independently of nitric oxide (NO) and prostacyclin. targetmol.comtargetmol.comwjgnet.com This response involves the hyperpolarization of vascular smooth muscle cells, leading to relaxation. nih.gov

While several molecules have been proposed as potential EDHFs, including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, the specific role of DHA metabolites like (±)13(14)-EpDPA is an area of ongoing investigation. targetmol.comwjgnet.com The general mechanism of EDHF involves the activation of potassium (K+) channels on smooth muscle cells, causing an efflux of K+ and subsequent hyperpolarization. nih.gov Cytochrome P450 epoxygenases are key enzymes in the production of these vasoactive epoxides from polyunsaturated fatty acids. targetmol.comtargetmol.com

Angiogenesis and Tumor Growth Modulation

(±)13(14)-EpDPA has demonstrated significant potential in the modulation of angiogenesis and tumor growth, primarily through inhibitory actions observed in in vitro studies.

Research has shown that (±)13(14)-EpDPA, along with other epoxy metabolites of DHA, potently inhibits angiogenesis in laboratory assays. thomassci.comcaymanchem.combioscience.co.uk Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov In vitro studies using models such as human umbilical vein endothelial cells (HUVECs) have demonstrated the anti-angiogenic effects of this compound. nih.govnih.gov The inhibition of angiogenesis by (±)13(14)-EpDPA and related compounds suggests a potential mechanism for controlling tumor expansion by limiting its blood supply. caymanchem.comnih.gov

In addition to its anti-angiogenic properties, (±)13(14)-EpDPA has been reported to directly inhibit tumor growth in in vitro settings. thomassci.comcaymanchem.combioscience.co.uk This suggests that the compound may have direct cytotoxic or cytostatic effects on cancer cells, independent of its impact on blood vessel formation. caymanchem.comnih.gov

The cellular mechanisms underlying the anti-angiogenic and anti-tumor effects of (±)13(14)-EpDPA are multifaceted. One of the key pathways involves the inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis. mdpi.com VEGF is a potent pro-angiogenic factor, and its inhibition is a key target in many cancer therapies.

Furthermore, the metabolism of (±)13(14)-EpDPA by soluble epoxide hydrolase (sEH) is a critical consideration. targetmol.comcaymanchem.com sEH converts the epoxy fatty acids into their corresponding diols, which are generally less active. researchgate.net Therefore, the inhibition of sEH could potentially enhance the anti-angiogenic and anti-tumor effects of (±)13(14)-EpDPA by increasing its bioavailability. nih.govresearchgate.net

FindingModel SystemEffect of (±)13(14)-EpDPAReference
Angiogenesis InhibitionIn vitro assaysPotent inhibition thomassci.comcaymanchem.com
Tumor Growth InhibitionIn vitro assaysPotent inhibition thomassci.comcaymanchem.com
VEGF-induced AngiogenesisNot specifiedInhibition mdpi.com

Anti-inflammatory and Neuroprotective Mechanisms

(±)13(14)-EpDPA exhibits anti-inflammatory and neuroprotective properties by modulating key signaling pathways involved in the inflammatory response and neuronal function.

(±)13(14)-EpDPA has been shown to influence inflammatory signaling pathways, which are crucial in the pathogenesis of various diseases. vaccinescience.net Studies have investigated its effects on transcription factors such as Signal Transducer and Activator of Transcription 1 (STAT1) and Nuclear Factor-kappa B (NF-κB), both of which are considered pro-inflammatory. nih.govvaccinescience.net

In human hippocampal progenitor cells, metabolites of DHA, including epoxides, have been observed to prevent cytokine-induced increases in STAT1 and NF-κB gene expression. nih.gov For instance, co-treatment with DHA-derived epoxides prevented increases in STAT1 and NF-κB induced by interleukin-1β (IL-1β). nih.govresearchgate.net This suggests that (±)13(14)-EpDPA can exert anti-inflammatory effects by downregulating the expression of these key pro-inflammatory transcription factors. nih.govvaccinescience.net The inhibition of these pathways can, in turn, reduce the production of inflammatory cytokines like IL-6 and IFN-α. nih.govresearchgate.net

The neuroprotective actions of DHA and its metabolites are also linked to these anti-inflammatory mechanisms. nih.gov By mitigating inflammation, (±)13(14)-EpDPA can help protect neurons from damage. nih.gov

PathwayEffect of (±)13(14)-EpDPACell TypeInducerReference
STAT1 Gene ExpressionPrevention of increaseHuman hippocampal progenitor cellsIL-1β, IFN-α nih.gov
NF-κB Gene ExpressionPrevention of increaseHuman hippocampal progenitor cellsIL-1β nih.gov
Cytokine Production (IL-6, IFN-α)Prevention of increaseHuman hippocampal progenitor cellsIL-1β nih.govresearchgate.net

Impact on Neurogenesis and Apoptosis in Cellular Models

Research indicates that metabolites of omega-3 polyunsaturated fatty acids, including EpDPAs, play a role in neuroprotection. binasss.sa.crvaccinescience.net In human hippocampal progenitor cells, both Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) have been shown to prevent cytokine-induced reductions in neurogenesis and increases in apoptosis. vaccinescience.netsci-hub.seresearchgate.net These effects are mediated by various metabolites, including those from the lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways. vaccinescience.netsci-hub.seresearchgate.netresearchgate.net Specifically, DHA treatment leads to an increase in several of its derivatives, including 13(14)-EpDPA. nih.gov

Studies using human hippocampal progenitor cell lines have demonstrated that EPA and DHA can protect against the negative effects of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-alpha (IFN-α) on neurogenesis and apoptosis. vaccinescience.netsci-hub.seresearchgate.net The protective mechanisms involve the production of various bioactive lipid mediators, including EpDPAs. vaccinescience.netsci-hub.seresearchgate.net

Table 1: Impact of (±)13(14)-EpDPA Precursor (DHA) on Cellular Processes

Cell Line Treatment Effect on Neurogenesis Effect on Apoptosis Mediators

Interactions with Neuroprotective Proteins (e.g., AQP4)

Aquaporin-4 (AQP4) is a water channel protein recognized for its neuroprotective functions, including the suppression of apoptosis. nih.govnih.gov In cellular models, pro-inflammatory cytokines can decrease the expression of AQP4. nih.govnih.gov Certain epoxy fatty acids, when combined with an sEH inhibitor, have been shown to prevent this decrease in AQP4 expression. nih.govnih.gov For instance, the combination of 19,20-EpDPA and an sEH inhibitor was particularly effective at preventing the IFN-α-induced decrease in AQP4, an effect that correlated with its anti-apoptotic activity. nih.govnih.gov While direct studies on 13(14)-EpDPA's interaction with AQP4 are less specific, the broader class of EpDPAs demonstrates a mechanistic link to this neuroprotective protein. nih.govnih.gov The regulation of AQP4 is considered a potential pathway through which these lipid mediators exert their neuroprotective and anti-apoptotic effects. nih.govnih.gov

Role in Regulating Immune Responses in Experimental Systems

The metabolites of omega-3 polyunsaturated fatty acids, such as EpDPAs, are known to have immunomodulatory properties. researchgate.net They are involved in the resolution of inflammation. nih.gov In experimental models, these metabolites can counteract the effects of pro-inflammatory cytokines. vaccinescience.netsci-hub.seresearchgate.net For example, treatment with various EPA and DHA metabolites, including EpDPAs, can prevent the cytokine-induced production of other pro-inflammatory cytokines. nih.gov This suggests a role for (±)13(14)-EpDPA and related compounds in a negative feedback loop that helps to control and resolve inflammatory responses in the nervous system.

Receptor and Ion Channel Modulation by EpDPAs

Direct and Indirect Interactions with Receptors and Channels

Polyunsaturated fatty acids and their oxidized metabolites can interact with a variety of receptors. nih.gov These include peroxisome proliferator-activated receptors (PPARs) and numerous G-protein coupled receptors (GPCRs). nih.gov Specifically, 13(14)-EpDPA has been shown to activate large-conductance calcium-activated potassium (BK) channels in the smooth muscle of coronary arteries. nih.govmdpi.comresearchgate.net This action contributes to its vasorelaxant properties. medchemexpress.com

Signaling Cascades Activated by (±)13(14)-EpDPA

The activation of receptors and ion channels by (±)13(14)-EpDPA and other related lipids initiates downstream signaling cascades. While the precise signaling pathways activated by 13(14)-EpDPA are still being fully elucidated, the broader family of epoxy fatty acids is known to influence key inflammatory and cell survival pathways. For example, some epoxy fatty acids can reduce the innate immune response through the GPR119 receptor, leading to an increase in intracellular cAMP. mdpi.com The activation of BK channels by 13(14)-EpDPA in vascular smooth muscle cells leads to hyperpolarization and relaxation of the blood vessel. nih.govmdpi.comresearchgate.net

Furthermore, the protective effects of EPA and DHA metabolites against cytokine-induced damage in neuronal cells involve the modulation of inflammatory signaling pathways. nih.gov These metabolites can prevent the cytokine-induced increase in the gene expression of transcription factors like STAT1 and NF-kB, which are key regulators of inflammation. nih.gov

Table 2: Summary of (±)13(14)-EpDPA Interactions and Signaling

Target Effect Downstream Signaling Reference
Large-conductance calcium-activated potassium (BK) channels Activation Vasorelaxation nih.govmdpi.comresearchgate.net
G-protein coupled receptors (GPCRs) Potential Interaction Modulation of various cellular processes nih.gov

Analytical Methodologies for ± 13 14 Epdpa Detection and Quantification

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) stands as the cornerstone for the analysis of (±)13(14)-EpDPA and other oxylipins, prized for its high sensitivity and selectivity. nih.govnih.gov When coupled with chromatographic systems, MS allows for the precise measurement of these lipid mediators in a variety of biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Oxylipin Profiling.nih.govcaymanchem.comwaters.comnih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most widely employed technique for the quantitative analysis of oxylipins, including (±)13(14)-EpDPA. researchgate.netnih.govmdpi.com This powerful combination allows for the separation of complex mixtures followed by highly specific and sensitive detection. The process typically involves the use of a reversed-phase liquid chromatography (RP-LC) system connected to a tandem mass spectrometer, often a triple quadrupole (QqQ) instrument, operating in negative electrospray ionization (ESI) mode. mdpi.com This setup enables the simultaneous quantification of a large number of oxylipins in a single analytical run. mdpi.com

The utility of LC-MS extends to various applications, including the analysis of oxylipins in plasma, serum, and cell culture media. waters.com To enhance the sensitivity and remove interfering matrix components, a solid-phase extraction (SPE) step, often using a mixed-mode sorbent, is commonly performed prior to LC-MS/MS analysis. nih.govwaters.com

The integration of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry has significantly advanced oxylipin profiling. mdpi.combiorxiv.org UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. mdpi.com For instance, the use of a Kinetex core-shell column has been shown to improve the resolution of prostaglandin (B15479496) isomers and reduce analysis time by half. mdpi.com The enhanced resolving power of UHPLC is particularly crucial for separating the numerous isomers of oxylipins, which often have very similar structures and retention times. biorxiv.orgnih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for the quantification of target analytes. mdpi.com In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of (±)13(14)-EpDPA), which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific product ion that is characteristic of the precursor. mdpi.com This process significantly enhances the specificity of the analysis by filtering out background noise and interferences from other co-eluting compounds. mdpi.com

For (±)13(14)-EpDPA, a specific MRM transition of m/z 343.4 → 161.3 has been utilized for its detection and quantification in plasma samples. nih.gov The high sensitivity of MRM allows for the detection of oxylipins at very low concentrations, often in the picogram range. researchgate.net

Table 1: Exemplary MRM Transitions for EpDPA Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)Source
13(14)-EpDPA343.4161.3 nih.gov
19(20)-EpDPA343.4241.6 nih.gov

This table provides examples of MRM transitions used for the analysis of different EpDPA isomers.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, which is invaluable for the confident identification and structural characterization of unknown compounds. researchgate.netbiorxiv.orgresearchgate.net Unlike nominal mass instruments, HRMS can distinguish between ions with very similar mass-to-charge ratios, aiding in the differentiation of isomeric and isobaric species. researchgate.net

In the context of (±)13(14)-EpDPA analysis, HRMS can be used to confirm the elemental composition of the detected ion. biorxiv.org For example, the accurate mass of the [M-H]⁻ ion for (±)13(14)-EpDPA (C₂₂H₃₂O₃) can be measured with high precision, providing strong evidence for its identity. biorxiv.org The combination of retention time, accurate mass, and fragmentation patterns from MS/MS experiments offers a robust workflow for the unambiguous identification of oxylipins in complex biological samples. biorxiv.orgresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for EpDPA Isomers

CompoundFormulaPrecursor Ion FragmentRetention Time (min)Source
7(8)-EpDPAC₂₂H₃₂O₃109.06596.26 biorxiv.org
13(14)-EpDPAC₂₂H₃₂O₃193.12346.14 biorxiv.org
16(17)-EpDPAC₂₂H₃₂O₃233.15475.71 biorxiv.org

This table showcases HRMS data, including the chemical formula, a characteristic fragment ion, and the retention time for different EpDPA isomers, demonstrating the level of detail achievable with this technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches.caymanchem.com

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of oxylipins, including epoxides of docosahexaenoic acid. nih.govmdpi.comnih.gov Prior to GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of the analytes. nih.govnih.gov This often involves the conversion of carboxylic acid and hydroxyl groups into more volatile esters and ethers, for example, through silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.gov

The electron impact (EI) mass spectra of these derivatives can provide characteristic fragmentation patterns that allow for the unequivocal identification of different epoxide isomers. nih.gov For instance, the mass spectra of 3-pyridinylmethyl esters of epoxides show a molecular ion and distinct abundant ions resulting from the cleavage of the carbon-carbon bonds at the oxirane ring, which helps to locate the position of the epoxide. nih.gov GC-MS has been successfully used to analyze epoxides of various polyunsaturated fatty acids after their separation by normal-phase high-performance liquid chromatography. nih.gov While powerful, the need for derivatization can sometimes introduce impurities and add to the sample preparation time. mdpi.com

Chromatographic Separation Techniques

The separation of (±)13(14)-EpDPA from its numerous structural isomers and other lipid mediators is a critical step in its accurate analysis. researchgate.net Due to the similar physicochemical properties of these compounds, achieving adequate separation can be challenging. nih.gov Various chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are employed to address this. nih.govrsc.orgnih.gov

Reversed-phase (RP) HPLC is a widely used technique for separating oxylipins. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The choice of column chemistry, such as C18, and the composition of the mobile phase are critical for achieving the desired separation. mdpi.comnih.gov For instance, different C18 columns and mobile phase gradients have been tested to optimize the separation of various oxylipins. mdpi.com

In addition to RP-HPLC, other chromatographic modes like hydrophilic interaction chromatography (HILIC) can be employed. nih.gov HILIC is particularly useful for separating polar compounds and can provide a different selectivity compared to RP-HPLC. nih.gov Chiral chromatography is another specialized technique that can be used to separate the enantiomers of (±)13(14)-EpDPA, which is important for studying their distinct biological activities. mdpi.com The development of novel stationary phases, such as those based on covalent organic frameworks, also holds promise for improving the separation of positional isomers. rsc.org

Achieving Resolution of (±)13(14)-EpDPA from Regioisomers and Stereoisomers

The separation of (±)13(14)-EpDPA from its regioisomers (e.g., 16(17)-EpDPA, 19(20)-EpDPA, 10(11)-EpDPA) and stereoisomers is a critical step in its analysis. mdpi.comnih.gov These isomers often exhibit similar physicochemical properties, making their differentiation difficult. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant techniques employed for this purpose. mdpi.comresearchgate.net

The choice of the stationary phase and mobile phase composition is paramount for achieving the desired resolution. Reversed-phase (RP) chromatography, typically using C18 columns, is widely used for separating oxylipins based on their polarity. mdpi.comnih.gov Gradient elution, where the mobile phase composition is altered during the chromatographic run, is commonly employed to effectively separate a wide range of oxylipins with varying polarities in a single analysis. mdpi.com For instance, a mobile phase system might consist of an aqueous solution with a weak acid like acetic or formic acid and an organic solvent mixture such as acetonitrile (B52724) and methanol. mdpi.com

Furthermore, the high structural similarity among isomers, such as between (±)13(14)-EpDPA and other EpDPA regioisomers, can lead to crosstalk between mass spectrometry detection channels if not chromatographically resolved. nih.gov Therefore, optimizing the chromatographic method to ensure baseline separation of these isomers is essential for accurate quantification. nih.gov

Table 1: Common LC-MS/MS Parameters for Oxylipin Analysis

ParameterDescriptionCommon Application
Column Reversed-phase C18, various particle sizesSeparation of a broad range of oxylipins
Mobile Phase A Water with 0.1% acetic or formic acidProvides protons for ionization
Mobile Phase B Acetonitrile/Methanol mixturesElutes less polar compounds
Flow Rate 0.2-0.6 mL/minOptimized for analytical columns
Detection Tandem Mass Spectrometry (MS/MS)Provides high selectivity and sensitivity

Role of Chiral Chromatography in Enantiomeric Separation

(±)13(14)-EpDPA exists as a racemic mixture of two enantiomers, (+)-13(14)-EpDPA and (-)-13(14)-EpDPA. These enantiomers can exhibit different biological activities, making their individual quantification essential. americanpharmaceuticalreview.com Chiral chromatography is the primary technique for separating enantiomers. mdpi.commdpi.com This is achieved using chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers, leading to different retention times. csfarmacie.czchromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of various compounds, including oxylipins. mdpi.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation. chromatographyonline.com

Both normal-phase and reversed-phase chiral HPLC methods can be developed. mdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols in normal-phase or aqueous-organic mixtures in reversed-phase, significantly influences the enantiomeric resolution. mdpi.comcsfarmacie.cz Supercritical fluid chromatography (SFC) with chiral columns has also emerged as a powerful technique, often providing faster separations and different selectivity compared to HPLC. chromatographyonline.com

Sample Preparation and Derivatization for Oxylipin Analysis

The analysis of (±)13(14)-EpDPA from biological matrices such as plasma, tissues, and urine requires extensive sample preparation to remove interfering substances like proteins, glycerolipids, and salts. biorxiv.orgnih.gov Solid-phase extraction (SPE) is the most common technique for the extraction and purification of oxylipins. nih.govnih.gov

A typical SPE protocol involves the following steps:

Sample Acidification: The biological sample is often acidified to a pH of around 3-4 to ensure that the acidic oxylipins are in their protonated form.

Conditioning the SPE Cartridge: The SPE cartridge, commonly a C18 or a mixed-mode cation/anion exchange sorbent, is conditioned with an organic solvent followed by an aqueous solution.

Sample Loading: The acidified sample is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with a weak organic solvent or an aqueous buffer to remove polar impurities. A wash with a non-polar solvent like hexane (B92381) can be used to remove neutral lipids. nih.gov

Elution: The oxylipins are eluted from the cartridge using a more non-polar organic solvent, such as ethyl acetate (B1210297) or methyl formate. nih.gov

Liquid-liquid extraction (LLE) is another method used for oxylipin extraction, though it can be less efficient and result in more significant matrix effects compared to SPE. nih.gov

While liquid chromatography-mass spectrometry (LC-MS) can directly analyze many oxylipins, derivatization can be employed to improve chromatographic properties, ionization efficiency, and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. caymanchem.com

For GC-MS analysis, the carboxyl group of (±)13(14)-EpDPA is typically esterified, for example, to a methyl ester (ME) or a pentafluorobenzyl (PFB) ester. The epoxy functional group can be derivatized to enhance stability and chromatographic behavior. Silylation of any hydroxyl groups that may be present after ring-opening of the epoxide is also a common step. caymanchem.com These derivatization steps increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. caymanchem.com

For LC-MS, derivatization is less common but can be used to introduce a readily ionizable group to enhance sensitivity in electrospray ionization (ESI). However, the trend in modern oxylipin analysis is towards direct analysis using highly sensitive tandem mass spectrometers, which often negates the need for derivatization. mdpi.com

Challenges and Considerations in (±)13(14)-EpDPA Quantification

A major challenge in the quantification of (±)13(14)-EpDPA is its very low endogenous concentration in biological matrices, which is often in the picomolar to nanomolar range. biorxiv.orgresearchgate.net This necessitates the use of highly sensitive analytical instrumentation, typically a tandem quadrupole mass spectrometer (QqQ MS) operating in multiple reaction monitoring (MRM) mode. mdpi.comnih.gov

The development of LC-MS/MS methods with low limits of detection (LOD) and limits of quantification (LOQ) is crucial. nih.govresearchgate.net Recent advancements in mass spectrometry technology have enabled the development of methods with LOQs in the low picogram to femtogram range on-column. nih.gov

To ensure accurate quantification at these low levels, the use of stable isotope-labeled internal standards is essential. caymanchem.com A deuterated or 13C-labeled analogue of (±)13(14)-EpDPA is added to the sample at the earliest stage of preparation. This internal standard mimics the behavior of the endogenous analyte throughout the extraction, purification, and analysis process, correcting for any losses and variations in instrument response. caymanchem.com

Table 2: Challenges and Solutions in (±)13(14)-EpDPA Quantification

ChallengeDescriptionMitigation Strategy
Low Abundance Endogenous concentrations are typically in the pM to nM range. biorxiv.orgUse of highly sensitive tandem mass spectrometers (e.g., QqQ MS). mdpi.comnih.gov
Isomeric Complexity Presence of multiple regio- and stereoisomers with similar properties. mdpi.comHigh-resolution chromatography (HPLC/UHPLC) and chiral chromatography. mdpi.commdpi.com
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance ionization. nih.govThorough sample preparation (e.g., SPE) and use of stable isotope-labeled internal standards. nih.govcaymanchem.com
Chemical Instability Epoxides can be prone to hydrolysis or enzymatic degradation.Careful sample handling, storage at low temperatures, and rapid analysis.

Structural Similarities and Potential for Crosstalk Among Oxylipins

A major challenge in the analysis of oxylipins is their high degree of structural similarity, which can lead to crosstalk during detection, particularly with mass spectrometry. nih.govresearchgate.net Many oxylipins are isomers, possessing the same mass and similar fragmentation patterns, making their individual identification and quantification difficult without adequate chromatographic separation. shimadzu.com

For instance, epoxides of docosahexaenoic acid (DHA), known as EpDPAs, and hydroxydocosahexaenoic acids (HDHAs) are particularly susceptible to crosstalk at specific ion channels. nih.gov This necessitates careful optimization of chromatographic conditions to ensure that each analyte is quantified using a highly sensitive ion channel with sufficient separation from interfering isomers. nih.govresearchgate.net A failure to distinguish between these structurally similar compounds can undermine both detection sensitivity and quantitative accuracy. researchgate.net

Table 1: Potential MS/MS Crosstalk for EpDPA and Related Compounds
Compound GroupSusceptible Ion Channels (m/z)Reference
HDHAs and EpDPAs343.1 > 299.2 nih.gov
HDHAs and EpDPAs343.0 > 281.2 nih.gov
HDHAs and EpDPAs343.1 > 193.0 nih.gov
HDHAs and EpDPAs343.1 > 189.1 nih.gov

Stability Issues of Epoxide Metabolites

Epoxide metabolites, including (±)13(14)-EpDPA, are inherently unstable, which presents a significant challenge for their accurate quantification. mdpi.combertin-bioreagent.comresearchgate.net The epoxide ring is susceptible to hydrolysis, which converts the epoxide to its corresponding diol, (±)13(14)-dihydroxydocosapentaenoic acid ((±)13(14)-DiHDPA). targetmol.com This chemical instability can lead to the degradation of the analyte during sample collection, storage, and analysis, resulting in an underestimation of its true concentration.

To mitigate degradation, strict handling and storage protocols are essential. Standard solutions of (±)13(14)-EpDPA are typically supplied in an organic solvent like ethanol (B145695) and should be stored at low temperatures, such as -20°C or -80°C. bertin-bioreagent.comcaymanchem.com For long-term stability, it is recommended to store them in amber ampules with the headspace purged with an inert gas like argon to prevent lipid oxidation. bertin-bioreagent.comcaymanchem.com It is also advised to avoid multiple freeze-thaw cycles. bertin-bioreagent.comcaymanchem.com When preparing aqueous solutions, it is recommended not to store them for more than one day due to the compound's limited stability and solubility in aqueous buffers. caymanchem.com

Table 2: Storage and Handling Recommendations for (±)13(14)-EpDPA
ParameterRecommendationReference
Storage Temperature-20°C bertin-bioreagent.comcaymanchem.comcaymanchem.com
Supplied FormSolution in ethanol caymanchem.com
Long-term Storage ContainerAmber ampule, purged with argon bertin-bioreagent.comcaymanchem.com
Freeze-Thaw CyclesShould be avoided/discarded after multiple cycles bertin-bioreagent.comcaymanchem.com
Aqueous Solution StorageNot recommended for more than one day caymanchem.com
General Stability≥ 2 years when stored properly in ethanol at -20°C caymanchem.com

Quantitative Accuracy and Internal Standard Utilization

Achieving quantitative accuracy in the analysis of (±)13(14)-EpDPA is highly dependent on the proper use of internal standards. nih.gov The internal standard calibration method is commonly used to correct for analyte loss during sample preparation and for variations in instrument response. nih.gov The selection of an appropriate internal standard is critical; ideally, it should be a stable, isotopically labeled version of the analyte. However, for many oxylipins, these are not always available or may not provide the best results. nih.gov

Research has shown that the choice of internal standard can significantly affect the accuracy and linear range of quantification. nih.gov For instance, in a comprehensive LC-MS/MS method, the optimal internal standard for (±)13(14)-EpDPA was found to be 14(15)-EpETrE-d11, not a deuterated EpDPA. nih.gov This highlights that even a structurally similar internal standard may not be the optimal choice, and validation is required to select the best internal standard for achieving superior accuracy. nih.govsciex.com The validation of bioanalytical methods for accuracy, precision, and stability is often performed according to guidelines from regulatory bodies like the FDA and EMA. nih.gov

Table 3: LC-MS/MS Quantification Parameters for (±)13(14)-EpDPA
AnalyteOptimal Internal StandardLower Limit of Quantitation (LLOQ) (ng/mL)Linearity Range (ng/mL)Reference
(±)13(14)-EpDPA14(15)-EpETrE-d110.100.01–20 nih.gov

Research Models and Experimental Approaches for Studying ± 13 14 Epdpa

In Vitro Cellular Models

In vitro models, which involve studies performed on microorganisms, cells, or biological molecules outside their normal biological context, are fundamental for dissecting the specific cellular and molecular effects of (±)13(14)-EpDPA.

Human cell lines are a cornerstone of mechanistic research. A key model for studying the neurological effects of omega-3 fatty acid metabolites, including EpDPAs, involves human hippocampal progenitor cells. Research has demonstrated that these cells metabolize docosahexaenoic acid (DHA) into epoxygenated derivatives like 13(14)-EpDPA. kcl.ac.uk These metabolites are implicated in neuroprotective mechanisms, such as preventing cytokine-induced reductions in neurogenesis and increases in apoptosis. kcl.ac.uknih.gov

In clinical studies involving patients with depression, nutritional intervention with DHA led to a significant 47% increase in plasma levels of 13,14-EpDPA, correlating with the compound's potential biological activity in neurological contexts. nih.gov Studies using these progenitor cells have shown that cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-alpha (IFN-α) can reduce neurogenesis and promote apoptosis through inflammatory signaling pathways involving STAT1 and NF-kB. kcl.ac.uknih.gov The metabolites derived from DHA, including EpDPAs, have been shown to counteract these detrimental effects. kcl.ac.uk

Another common cell line, HEK293 (Human Embryonic Kidney 293), has been utilized in reporter gene assays to study signaling pathways. For instance, HEK293 cells engineered to express mouse peroxisome proliferator-activated receptor-gamma (PPARγ) and a luciferase reporter gene are used to screen for PPARγ activation by various oxylipin mixtures. biorxiv.orgpnas.orgpnas.org

Primary cell cultures, which are established directly from tissues, provide a model that more closely represents the in vivo state compared to immortalized cell lines. The aforementioned human hippocampal progenitor cells are a prime example of a primary culture model used to investigate the neurogenic and anti-apoptotic properties of DHA metabolites. kcl.ac.uknih.govkcl.ac.uk In these experiments, cells are often pre-treated with the parent fatty acid (e.g., DHA) to allow for metabolism into epoxides, followed by exposure to an inflammatory stimulus (e.g., cytokines) to assess the protective effects of the endogenously produced mediators. kcl.ac.uk

A variety of sophisticated techniques are employed to measure how cells respond to (±)13(14)-EpDPA and related compounds. These methods allow researchers to quantify changes in cell health, behavior, and signaling.

Cell Proliferation and Apoptosis: The effects on neurogenesis and programmed cell death are often assessed using immunocytochemistry. This involves staining cells for specific protein markers, such as cleaved caspase-3 (CC3+) to identify apoptotic cells and MAP2 to identify neurons for quantifying neurogenesis. kcl.ac.uk

Gene Expression Analysis: To understand how (±)13(14)-EpDPA might regulate cellular function at the genetic level, RNA sequencing (RNA-seq) is a powerful tool. As demonstrated in in vivo models, RNA-seq can identify entire transcriptional networks that are altered, providing a global view of changes in gene expression. biorxiv.orgpnas.org

Signaling Pathway Activation: Luciferase reporter assays are a common method to measure the activation of specific signaling pathways. biorxiv.orgpnas.orgpnas.org This technique links the activation of a transcription factor (like PPARγ) to the expression of the light-producing enzyme luciferase. The amount of light produced is directly proportional to the pathway's activity. Additionally, researchers can measure the activation of inflammatory pathways by assessing key signaling molecules like STAT1 and NF-kB. kcl.ac.uknih.gov

Table 1: Summary of In Vitro Techniques for Studying (±)13(14)-EpDPA

Technique Category Specific Method Measured Outcome Research Context Example
Cell Viability & Proliferation Immunocytochemistry (e.g., MAP2 staining) Quantification of neurogenesis Assessing protective effects in hippocampal progenitor cells kcl.ac.uk
Apoptosis Immunocytochemistry (e.g., CC3+ staining) Quantification of apoptotic cells Evaluating anti-apoptotic effects against cytokine challenge kcl.ac.uk
Gene Expression RNA Sequencing (RNA-seq) Global analysis of transcriptional changes Identifying gene networks regulated by oxylipins in wound healing biorxiv.orgpnas.org
Signaling Pathway Activation Luciferase Reporter Assay Transcription factor activity (e.g., PPARγ) Screening oxylipin mixtures for PPARγ activation in HEK293 cells pnas.orgpnas.org
Signaling Pathway Activation Western Blot / Immunofluorescence Protein levels of signaling molecules (e.g., STAT1, NF-kB) Measuring inflammatory pathway activation in response to cytokines nih.gov

Ex Vivo Tissue Models

Ex vivo models use tissues taken from an organism and studied in an artificial environment, preserving the native cellular architecture and interactions.

While direct studies applying purified (±)13(14)-EpDPA to ex vivo tissue preparations are limited in published literature, these models are critical for understanding the physiological effects of related epoxy fatty acids. Isolated vascular tissues, such as aortic rings, are used to study vasodilation and vascular tone. Vascular smooth muscle cells are a key component of blood vessels, and the enzyme that metabolizes and deactivates EpDPAs, soluble epoxide hydrolase (sEH), is expressed in these cells. nih.gov This makes isolated vascular preparations a highly relevant future model for investigating the direct vascular effects of (±)13(14)-EpDPA.

In Vivo Animal Models

In vivo models are essential for understanding the integrated physiological and pathological roles of (±)13(14)-EpDPA in a whole, living organism. The compound has been detected and studied in several murine models.

Murine Wound Healing Model: In a model using Alox15 knockout mice, which have altered lipid signaling, (±)13(14)-EpDPA was identified as a cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathway metabolite present in wound tissue. biorxiv.orgpnas.orgbiorxiv.org Using punch biopsies to create wounds, researchers tracked the levels of various oxylipins over time. They found that levels of several CYP/sEH metabolites, including 13,14-EpDPA, showed small increases around day 4 post-wounding before declining. biorxiv.orgpnas.org This model combines lipidomics, histology, and RNA-seq to link changes in lipid mediator profiles with cellular events like fibroblast proliferation and inflammation. biorxiv.orgpnas.org

Murine PFOS Toxicity Model: The role of (±)13(14)-EpDPA has also been investigated in the context of toxicology. In female mice exposed to the environmental contaminant perfluorooctanesulfonate (B1231939) (PFOS), hepatic levels of 13,14-EpDPA were found to be inversely associated with toxicity parameters. nih.gov This suggests that the compound may be part of a protective metabolic response.

Murine Periodontitis Model: A model of periodontitis-induced systemic inflammation demonstrated that the disease can disrupt the hepatic metabolism of omega-3 fatty acids. In these mice, liver levels of 13,14-diHDoPE (the direct diol metabolite of 13,14-EpDPA) were decreased, indicating that inflammation inhibits the epoxidation pathway. nih.gov

Table 2: Summary of In Vivo Animal Models Used in (±)13(14)-EpDPA Research

Animal Model Research Area Key Experimental Methods Major Findings Related to 13(14)-EpDPA
Alox15 Knockout Mouse Wound Healing / Inflammation Punch biopsy, Lipidomics (LC-MS/MS), RNA-seq, Histology Detected as a CYP/sEH metabolite in wound tissue, with levels peaking around day 4. biorxiv.orgpnas.org
C57Bl/6J Mouse Toxicology PFOS administration, Lipidomics Hepatic levels were inversely correlated with PFOS toxicity parameters in female mice. nih.gov
ICR Mouse Systemic Inflammation Ligature-induced periodontitis, Lipidomics Hepatic levels of its metabolite, 13,14-diHDoPE, were decreased, suggesting inflammation disrupts the epoxidation pathway. nih.gov

Rodent Models of Inflammation and Neuropathic Pain

Rodent models are fundamental in studying the anti-inflammatory and analgesic properties of lipid mediators like (±)13(14)-EpDPA. These models mimic the clinical features of human inflammatory and neuropathic pain conditions, providing a platform to assess the therapeutic potential of this compound.

Commonly used models include the injection of inflammatory agents such as carrageenan or formalin into the paw of a rodent, which induces acute inflammation and pain-like behaviors. nih.gov For chronic inflammatory pain, models of arthritis induced by substances like monoiodoacetic acid are employed. nih.gov Neuropathic pain models are typically created by inducing nerve injury, such as the transection or ligation of spinal nerves, which leads to persistent mechanical and thermal hypersensitivity. nih.govnih.gov

In these models, the efficacy of (±)13(14)-EpDPA is evaluated by measuring changes in pain-related behaviors. For instance, a reduction in mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, while thermal hyperalgesia is measured by the response to heat or cold stimuli. nih.gov Studies have demonstrated that (±)13(14)-EpDPA exhibits antihyperalgesic activity in such inflammatory and neuropathic pain models, suggesting its role as a bioactive lipid with pain-relieving properties.

Table 1: Rodent Models for Studying (±)13(14)-EpDPA in Inflammation and Pain

Model Type Induction Method Key Pathological Features Relevant Findings for (±)13(14)-EpDPA
Inflammatory Pain Intra-plantar injection of carrageenan or formalin Edema, erythema, thermal hyperalgesia Antihyperalgesic activity observed
Neuropathic Pain Spinal nerve ligation or transection Mechanical allodynia, thermal hyperalgesia Demonstrates antihyperalgesic effects

Studies in Cardiovascular Disease Models

The role of omega-3 fatty acid metabolites in cardiovascular health is an area of intense research. While direct studies focusing specifically on (±)13(14)-EpDPA in cardiovascular disease models are limited, the broader context of its parent compound, docosahexaenoic acid (DHA), and related epoxides provides a strong rationale for its investigation in this area.

Research in this field often utilizes animal models of atherosclerosis, myocardial infarction, and hypertension. For instance, mouse models with a genetic predisposition to atherosclerosis, such as the ApoE or LDLr knockout mice, fed a high-fat diet are commonly used to study the development of atherosclerotic plaques. In such models, the effects of a compound on plaque size, composition, and inflammation can be assessed.

While specific data on (±)13(14)-EpDPA is not extensively available, studies on other epoxy fatty acids (EpFAs) have shown protective cardiovascular effects. For example, epoxyeicosatrienoic acids (EETs), derived from arachidonic acid, have been shown to have vasodilatory and anti-inflammatory properties. nih.gov It is hypothesized that (±)13(14)-EpDPA may exert similar beneficial effects. One clinical study identified 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA), the diol metabolite of 13,14-EpDPA, as part of an oxylipin panel that could help diagnose the extent of coronary artery disease. nih.gov This finding suggests that the metabolic pathway involving 13,14-EpDPA is active in cardiovascular pathophysiology and warrants further investigation in relevant disease models.

Investigations in Angiogenesis and Tumor Models

The involvement of (±)13(14)-EpDPA in cancer biology has been explored through its effects on angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov

In vitro studies often employ human endothelial cells to assess the direct effects of (±)13(14)-EpDPA on processes like cell proliferation, migration, and tube formation, all of which are key steps in angiogenesis. nih.gov In vivo angiogenesis is frequently studied using the Matrigel plug assay in mice, where a gel containing pro-angiogenic factors is implanted, and the formation of new blood vessels into the plug is quantified. nih.gov

Research has shown that epoxy metabolites of DHA, including (±)13(14)-EpDPA, potently inhibit angiogenesis in both in vitro and in vivo models. nih.govnih.gov Furthermore, in mouse models of primary tumor growth and metastasis, such as those using Lewis lung carcinoma cells, systemic administration of these DHA epoxides has been found to inhibit tumor growth and the spread of cancer to other organs. nih.gov These findings highlight the potential of (±)13(14)-EpDPA as an anti-cancer agent.

Neurobiological and Behavioral Studies (e.g., anxiety-like behavior, cognitive function)

The brain is highly enriched in DHA, and its metabolites are thought to play significant roles in neuronal function and behavior. While specific studies on the direct effects of (±)13(14)-EpDPA on anxiety-like behavior and cognitive function are not yet prevalent in the literature, the broader research on omega-3 polyunsaturated fatty acids (PUFAs) provides a strong basis for such investigations.

Animal models to study anxiety-like behavior include the elevated plus-maze and the light-dark box tests, which are based on the natural aversion of rodents to open, elevated, or brightly lit spaces. Cognitive function, particularly learning and memory, is often assessed using tasks such as the Morris water maze or the Barnes maze, which test spatial learning and memory. researchgate.net

Studies on the parent compound, DHA, and other omega-3 PUFAs have shown benefits in improving cognitive function and reducing neuro-inflammation. researchgate.netnih.gov Given that (±)13(14)-EpDPA is a downstream metabolite of DHA, it is plausible that it contributes to these neuroprotective effects. Future research utilizing established behavioral and cognitive paradigms will be essential to delineate the specific neurobiological roles of (±)13(14)-EpDPA.

Genetic Manipulation of Lipid-Metabolizing Enzymes in Animal Models (e.g., sEH inhibition, CYP modulation)

A powerful approach to understanding the in vivo functions of (±)13(14)-EpDPA involves the genetic manipulation of enzymes that regulate its metabolism. The primary enzymes involved are the cytochrome P450 (CYP) epoxygenases, which produce EpDPAs from DHA, and the soluble epoxide hydrolase (sEH), which degrades them into their corresponding diols. pnas.orgmdpi.com

By genetically knocking out the gene for sEH (EPHX2) in mice, researchers can increase the endogenous levels of EpDPAs, including (±)13(14)-EpDPA, and study the resulting physiological effects. frontiersin.org These sEH knockout models have been instrumental in demonstrating the beneficial roles of epoxy fatty acids in various conditions, including hypertension, inflammation, and neuroprotection. nih.govfrontiersin.org

Conversely, modulating the activity of specific CYP enzymes can provide insights into the production of (±)13(14)-EpDPA. While many CYP isoforms can produce EpDPAs, some exhibit greater selectivity. nih.gov Transgenic animal models with altered CYP expression or the use of pharmacological inhibitors or inducers of specific CYP enzymes can help to dissect the pathways leading to the formation of (±)13(14)-EpDPA and its specific biological roles. nih.govmdpi.com

Table 2: Genetic and Pharmacological Models for Studying (±)13(14)-EpDPA Metabolism

Model Approach Effect on (±)13(14)-EpDPA Levels Research Application
sEH Knockout Mice Genetic deletion of the EPHX2 gene Increased Studying the systemic effects of elevated EpDPAs
sEH Inhibitors Pharmacological blockade of sEH enzyme Increased Investigating the acute therapeutic effects of raising EpDPA levels
CYP Modulation Use of inducers or inhibitors of specific CYP isoforms Altered (increased or decreased) Identifying the primary biosynthetic pathways of (±)13(14)-EpDPA

Chemical and Enzymatic Synthesis for Research Applications

The availability of pure (±)13(14)-EpDPA is essential for conducting detailed biological studies. Both chemical and enzymatic synthesis methods are employed to produce this compound and its stereoisomers for research purposes.

Laboratory Synthesis of (±)13(14)-EpDPA and Its Stereoisomers

The total chemical synthesis of polyunsaturated fatty acid metabolites like (±)13(14)-EpDPA is a complex undertaking due to the presence of multiple double bonds and stereocenters. However, it offers the advantage of producing specific stereoisomers in a controlled manner.

A common strategy for the epoxidation of the double bonds in DHA is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govmdpi.com However, this method often lacks regioselectivity, leading to a mixture of different epoxide regioisomers (e.g., 19,20-EpDPA, 16,17-EpDPA, etc.) that require extensive purification by methods like high-performance liquid chromatography (HPLC) to isolate the desired 13,14-isomer. researchgate.netnih.gov

Stereoselective synthesis of specific enantiomers of (±)13(14)-EpDPA requires more sophisticated multi-step synthetic routes. These often involve the use of chiral starting materials or chiral catalysts to control the stereochemistry of the epoxide ring. nih.govrsc.org Such synthetic efforts are crucial for investigating whether the biological activities of (±)13(14)-EpDPA are stereospecific.

Production of Deuterium-Labeled (±)13(14)-EpDPA for Quantitative Studies

The quantification of bioactive lipids like (±)13(14)-epoxydocosapentaenoic acid ((±)13(14)-EpDPA) in biological matrices presents a significant analytical challenge due to their low endogenous concentrations and potential for sample matrix interference. To address this, stable isotope dilution mass spectrometry has become the gold standard, a technique that relies on the synthesis of isotopically labeled internal standards. Deuterium-labeled (±)13(14)-EpDPA serves as an ideal internal standard because it is chemically identical to the endogenous analyte but is distinguishable by its higher mass. This allows for precise and accurate quantification by correcting for analyte losses during sample preparation and variations in mass spectrometer response. jianhaidulab.comnih.gov

The synthesis of deuterium-labeled (±)13(14)-EpDPA can be approached through several methods, primarily involving the epoxidation of deuterium-labeled docosahexaenoic acid (DHA). One common method for the non-selective epoxidation of polyunsaturated fatty acids is the use of meta-chloroperoxybenzoic acid (m-CPBA). When [1-¹⁴C]DHA is incubated with m-CPBA, it results in the formation of a mixture of all six possible monoepoxide regioisomers, including 13,14-EDP, which can then be separated and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov For the production of a deuterium-labeled standard, a similar process would be employed, starting with a custom-synthesized, deuterium-labeled DHA precursor. The deuterium (B1214612) atoms are typically incorporated at positions that are not involved in the epoxidation reaction to ensure the stability of the label.

Enzymatic synthesis offers a more regioselective alternative. While many cytochrome P450 (CYP) enzymes produce a mixture of epoxides, some isoforms show a preference for specific double bonds. For instance, certain human CYP isoforms preferentially attack the terminal double bond of DHA to produce 19,20-EDP. wikipedia.org However, other isoforms can generate mid-chain epoxides like (±)13(14)-EpDPA. nih.gov Utilizing a purified CYP enzyme that regioselectively produces 13,14-EDP with a deuterated DHA substrate could yield the desired labeled standard with higher efficiency and purity compared to chemical synthesis.

Regardless of the synthetic route, the final deuterium-labeled (±)13(14)-EpDPA product must be rigorously characterized to confirm its chemical identity, isotopic enrichment, and purity. This is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.gov

Development of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For (±)13(14)-EpDPA, a metabolite of docosahexaenoic acid (DHA) with demonstrated antihyperalgesic and anti-angiogenic properties, the development of synthetic analogues is a key strategy for enhancing its therapeutic potential. caymanchem.comnih.gov A primary motivation for creating analogues of epoxy fatty acids is to overcome their inherent metabolic instability. These compounds are readily hydrolyzed in vivo by soluble epoxide hydrolase (sEH) to their corresponding, and often less active, diols. wikipedia.orgnih.gov

The design of (±)13(14)-EpDPA analogues generally focuses on two key structural modifications: replacement of the epoxide moiety with a more stable isostere and alteration of the polyunsaturated carbon backbone.

Epoxide Isosteres: The epoxide ring is a critical pharmacophore, but its susceptibility to hydrolysis limits the in vivo efficacy of the parent compound. Researchers have successfully replaced the epoxide with more robust functional groups such as a urea (B33335), an amide, or other cyclic structures. For example, in a study on related epoxydocosapentaenoic acid (EDP) regioisomers, the epoxide was replaced with a urea group to create more metabolically stable surrogates. mdpi.com This modification aims to mimic the hydrogen bonding capacity and stereochemistry of the diol product of hydrolysis while resisting enzymatic degradation.

Backbone Modifications: The long, polyunsaturated chain of (±)13(14)-EpDPA is prone to autooxidation at its bis-allylic positions. mdpi.com To improve chemical stability, analogues can be synthesized with a partially saturated carbon backbone, reducing the number of double bonds. This modification can also influence the conformational flexibility of the molecule, which may affect its binding affinity to target receptors or enzymes.

A synthetic route that allows for late-stage diversification is highly desirable for creating a library of analogues for SAR studies. nih.gov Such a strategy enables the efficient production of various analogues from a common intermediate, facilitating the systematic exploration of different structural modifications.

The biological activity of these analogues is then evaluated through a battery of in vitro and in vivo assays to determine how each structural change affects potency, selectivity, and metabolic stability. For instance, in a study of synthetic EDP analogues for cardioprotection, researchers compared the effects of different backbone and epoxide isostere modifications on ameliorating ischemia/reperfusion injury. mdpi.com The findings from such studies are crucial for building a comprehensive SAR model and for the rational design of next-generation therapeutic agents based on the (±)13(14)-EpDPA scaffold.

Below is a data table illustrating hypothetical and reported analogues of EDPs, showcasing the types of modifications and their observed effects on biological activity, which is a common practice in SAR studies.

Analogue IDParent CompoundStructural Modification(s)Key Biological Finding
SA-26 16,17-EDPEpoxide replaced with a urea group; reduced number of double bondsProtected against myocardial ischemia/reperfusion injury by limiting NLRP3 inflammasome activation mdpi.com
AS-27 19,20-EDPEpoxide replaced with a urea group; reduced number of double bondsDid not provide sufficient protection against myocardial ischemia/reperfusion injury mdpi.com
AA-4 16,17-EDPEpoxide replaced with a urea group; reduced number of double bondsDid not provide sufficient protection against myocardial ischemia/reperfusion injury mdpi.com

This table demonstrates how systematic structural changes can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.

Interactions of ± 13 14 Epdpa with Other Biological Systems and Mediators

Cross-talk with Endocannabinoid System Components

The endocannabinoid system, a crucial regulator of physiological processes, involves cannabinoid receptors (CB1 and CB2) and endogenous ligands like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). glpbio.comglpbio.com While direct interactions between (±)13(14)-EpDPA and cannabinoid receptors are not extensively documented, there is evidence of crosstalk between the pathways that produce epoxy fatty acids and the endocannabinoid system.

Some epoxygenated derivatives of endocannabinoids, such as 5,6-EET-EA, have been shown to be potent activators of both CB1 and CB2 receptors. nih.gov This suggests a potential for interaction and functional overlap between the cytochrome P450 (CYP) epoxygenase pathway that produces EpDPAs and the endocannabinoid signaling cascade. nih.gov Further research is needed to elucidate any direct or indirect modulatory effects of (±)13(14)-EpDPA on the components of the endocannabinoid system.

Interrelationship with Other Oxylipin Classes

(±)13(14)-EpDPA is one of many bioactive oxylipins derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). mdpi.comnih.gov These lipid mediators, including epoxyeicosatrienoic acids (EETs), hydroxyeicosatetraenoic acids (HETEs), hydroxy fatty acids, leukotrienes, and prostaglandins (B1171923), are involved in a wide array of physiological and pathological processes. mdpi.comnih.gov

The various classes of oxylipins often exhibit complex interrelationships, with the potential for both synergistic and antagonistic effects. For instance, some HODEs (hydroxyoctadecadienoic acids) have been shown to stimulate the production of prostacyclin, another class of oxylipin. nih.gov

Furthermore, (±)13(14)-EpDPA is a substrate for the enzyme soluble epoxide hydrolase (sEH), which converts it to the less active diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA). targetmol.comcaymanchem.comthomassci.com The activity of sEH is a critical control point in regulating the bioavailability and signaling of (±)13(14)-EpDPA and other epoxy fatty acids. mdpi.comucl.ac.uk

A study on human hippocampal neurons demonstrated that treatment with DHA led to an increase in various DHA-derived oxylipins, including 13(14)-EpDPA, alongside other LOX and CYP450 metabolites. nih.govsci-hub.se This co-regulation suggests a coordinated response involving multiple oxylipin classes. nih.govsci-hub.se

Below is a table summarizing the key oxylipin classes and their relationship with (±)13(14)-EpDPA:

Oxylipin ClassPrecursor Fatty AcidKey EnzymesInteraction with (±)13(14)-EpDPA Pathway
Prostaglandins Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA)Cyclooxygenases (COX-1, COX-2)Parallel metabolic pathway; often opposing effects (pro- vs. anti-inflammatory). nih.govnih.gov
Leukotrienes Arachidonic Acid (AA)Lipoxygenases (LOX)Parallel metabolic pathway; can be antagonized by certain oxylipins. nih.govmdpi.com
Epoxyeicosatrienoic Acids (EETs) Arachidonic Acid (AA)Cytochrome P450 (CYP) EpoxygenasesStructurally and functionally related epoxides from a different PUFA. nih.gov
Hydroxyeicosatetraenoic Acids (HETEs) Arachidonic Acid (AA)Lipoxygenases (LOX), Cytochrome P450 (CYP) HydroxylasesProducts of parallel and related pathways with diverse biological activities. mdpi.com
Hydroxy Fatty Acids Various PUFAsLipoxygenases (LOX)Co-regulated with EpDPAs in response to stimuli like DHA treatment. nih.govsci-hub.se

Influence on Gene Expression and Transcription Factor Activity

(±)13(14)-EpDPA and other oxylipins can exert their biological effects by modulating the activity of transcription factors, which in turn regulate the expression of target genes. nih.govwou.edunih.gov A key transcription factor implicated in the actions of some oxylipins is the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govbiorxiv.orgbiorxiv.org

PPARγ is a nuclear receptor that plays a critical role in adipocyte differentiation, lipid metabolism, and inflammation. nih.govnih.gov Several oxylipins, including the linoleic acid metabolite 13-HODE, are known to act as ligands for PPARγ, thereby activating it and influencing the transcription of its target genes. nih.gov While the direct interaction of (±)13(14)-EpDPA with PPARγ is an area of ongoing research, the activation of PPARγ by other PUFA metabolites suggests a potential mechanism for the observed effects of (±)13(14)-EpDPA. biorxiv.orgbiorxiv.org For example, activation of PPARγ is often associated with anti-inflammatory responses, a characteristic also attributed to (±)13(14)-EpDPA. nih.govbiorxiv.org

Studies have shown that DHA, the precursor to (±)13(14)-EpDPA, can increase the expression of PPARγ. nih.gov Furthermore, a mixture of oxylipins derived from the 12/15-lipoxygenase pathway, which are also known PPARγ ligands, has been shown to activate PPARγ in vitro. biorxiv.orgbiorxiv.org

The influence of (±)13(14)-EpDPA on gene expression is likely context-dependent and may involve multiple transcription factors beyond PPARγ. For instance, studies on other oxylipins have revealed complex effects on inflammatory gene networks, including those regulated by NF-κB, STAT1, and other transcription factors. nih.govsci-hub.sebiorxiv.orgbiorxiv.org

The table below details research findings on the influence of related oxylipins on gene expression and transcription factor activity:

Oxylipin/PrecursorTranscription FactorEffectResearch Context
13-HODEPPARγActivationRegulation of gene expression. nih.gov
DHAPPARγIncreased expressionRegulation of adiponectin in adipocytes. nih.gov
12/15-LOX Oxylipin MixturePPARγActivationDampening inflammation during wound healing. biorxiv.orgbiorxiv.org
EPA/DHA MetabolitesSTAT1, NF-κBPrevention of cytokine-induced increase in gene expressionAnti-inflammatory effects in human hippocampal neurons. nih.govsci-hub.se

Role in Lipid Signaling Networks and Metabolic Regulation

(±)13(14)-EpDPA is an integral component of the broader lipid signaling network that governs cellular function and metabolic homeostasis. nih.gov As a metabolite of the omega-3 fatty acid DHA, its formation and activity are intrinsically linked to PUFA metabolism. targetmol.comebiohippo.comcaymanchem.commedchemexpress.comthomassci.comglpbio.comglpbio.com

The production of (±)13(14)-EpDPA by CYP enzymes is part of a complex metabolic cascade that generates a diverse array of bioactive lipids. nih.govmdpi.com These signaling molecules can act locally as autocrine or paracrine mediators, influencing cellular processes such as inflammation, angiogenesis, and cell growth. targetmol.comcaymanchem.comthomassci.com

The role of PUFAs and their metabolites in metabolic regulation is well-established. nih.gov They can influence adipocyte differentiation, lipid uptake, and metabolism through the activation of nuclear receptors like PPARs. nih.gov The observation that DHA supplementation can increase the levels of (±)13(14)-EpDPA and other epoxides, which in turn may possess anti-inflammatory and vasodilatory properties, highlights the importance of this lipid in metabolic health. nih.govsci-hub.se

Furthermore, alterations in the levels of (±)13(14)-EpDPA and its corresponding diol have been observed in various metabolic and inflammatory conditions, suggesting their involvement in the pathophysiology of these states. nih.govplos.org For instance, levels of DHA-derived epoxides, including 13,14-EpDPA, were found to be increased in hemodialysis patients. nih.gov

The intricate interplay between different classes of oxylipins, their regulation by enzymes like sEH, and their ability to modulate gene expression underscore the central role of (±)13(14)-EpDPA and related compounds in the complex lipid signaling networks that maintain cellular and organismal homeostasis.

Future Directions and Research Gaps in ± 13 14 Epdpa Studies

Elucidating Precise Stereoisomer-Specific Biological Activities

A significant gap in the current understanding of (±)13(14)-EpDPA lies in the differential biological activities of its two enantiomers: 13(R),14(S)-EpDPA and 13(S),14(R)-EpDPA. Research on other epoxy fatty acids has demonstrated that individual enantiomers can possess distinct, and sometimes opposing, physiological effects. jove.com For instance, the specific enantiomers of epoxyeicosatrienoic acids (EETs) and epoxyeicosatetraenoic acids (EEQs) exhibit varying effects on vasoconstriction. jove.com However, most studies on 13(14)-EpDPA have utilized a racemic mixture, making it impossible to attribute the observed activities to a specific stereoisomer.

Future research must prioritize the synthesis and purification of individual 13(R),14(S)-EpDPA and 13(S),14(R)-EpDPA enantiomers. This will enable a direct comparison of their biological actions, including their antihyperalgesic, anti-angiogenic, and vasorelaxant properties. caymanchem.commedchemexpress.com Determining if one enantiomer is more potent or if they have entirely different functions is crucial for understanding the compound's therapeutic potential. Recent studies have highlighted that the bioactivity of oxylipins can be exclusive to one enantiomer, underscoring the importance of such stereoselective investigations. mdpi.com

Comprehensive Mapping of Receptor Targets and Downstream Signaling Pathways

While (±)13(14)-EpDPA has been shown to exert various biological effects, its direct molecular targets and the subsequent signaling cascades remain largely uncharacterized. For other epoxylipids, G-protein coupled receptors (GPCRs), such as GPR120, and nuclear receptors, like peroxisome proliferator-activated receptors (PPARs), have been identified as key mediators of their actions. mdpi.commdpi.com For instance, 19,20-EpDPA has been shown to increase the browning of white adipose tissue through the GPR120-AMPK signaling pathway. mdpi.com Additionally, some EETs activate the JNK/c-Jun pathway to stimulate angiogenesis. nih.gov

Future investigations should employ a combination of affinity-based proteomics, genetic screening, and pharmacological inhibitor studies to identify the specific receptors that bind to (±)13(14)-EpDPA. Once identified, downstream signaling pathways, such as those involving MAP kinases, NF-κB, and STAT1, should be meticulously mapped to understand how receptor activation translates into the observed physiological responses. nih.govsci-hub.se Understanding these pathways will provide critical insights into the compound's mechanism of action and may reveal novel therapeutic targets.

Integration of Multi-omics Approaches for Systems-Level Understanding

To gain a holistic understanding of the biological impact of (±)13(14)-EpDPA, future research should integrate various "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular and systemic responses to this lipid mediator. For example, transcriptomic analysis could reveal changes in gene expression related to inflammation, angiogenesis, and pain perception following treatment with (±)13(14)-EpDPA.

Metabolomic studies can identify alterations in other lipid mediator profiles, providing insights into the cross-talk between different signaling pathways. The use of multi-omics approaches will be instrumental in constructing a systems-level view of how (±)13(14)-EpDPA influences physiological and pathophysiological processes, moving beyond a single target or pathway.

Development of Novel Research Tools and Advanced Analytical Techniques

The advancement of research on (±)13(14)-EpDPA is intrinsically linked to the development of more sophisticated research tools and analytical methods. While current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are capable of detecting and quantifying a wide array of oxylipins, there is a continuous need for enhanced sensitivity and specificity, especially for in vivo measurements where concentrations can be very low. nih.govresearchgate.netnih.gov

The development of highly specific antibodies and immunoassays for (±)13(14)-EpDPA could provide a more accessible and high-throughput method for its quantification in biological samples. researchgate.net Furthermore, the creation of stable, synthetic analogs of (±)13(14)-EpDPA could aid in overcoming its rapid metabolism by soluble epoxide hydrolase (sEH), facilitating more prolonged in vivo studies. caymanchem.comthomassci.com

Exploration of Novel Physiological and Pathophysiological Roles

The known biological activities of (±)13(14)-EpDPA, including its antihyperalgesic and anti-angiogenic effects, suggest its involvement in a range of physiological and disease processes. caymanchem.commedchemexpress.com Future research should broaden the scope of investigation to explore other potential roles of this compound. For instance, given the established role of other omega-3 derived epoxides in cardiovascular health and neuroprotection, it is plausible that (±)13(14)-EpDPA also contributes to these processes. ucanr.edunih.gov

Investigating its effects on neuroinflammation, cognitive function, and cardiac remodeling could uncover new therapeutic applications. Studies have shown that other DHA-derived epoxides can protect against inflammation and apoptosis in human hippocampal neurons. nih.govsci-hub.se Additionally, exploring its role in metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), where other epoxides have shown protective effects, is a promising area for future research. mdpi.com

Mechanistic Studies on the Role of (±)13(14)-EpDPA in Specific Organ Systems and Diseases

Building on the exploration of novel roles, detailed mechanistic studies are required to understand how (±)13(14)-EpDPA functions within specific organ systems and disease contexts. For example, in the context of pain, research should focus on its effects on specific neuronal populations and glial cells within the peripheral and central nervous system. In cancer, its impact on different stages of tumor progression, including initiation, growth, and metastasis, needs to be dissected. medchemexpress.com

The use of organ-specific knockout or over-expression models for cytochrome P450 enzymes involved in its synthesis will be invaluable in these studies. nih.gov Such targeted investigations will provide a deeper understanding of the compound's therapeutic potential and its limitations in specific diseases.

Comparative Studies with Other EpDPAs and Omega-3 Lipid Mediators

(±)13(14)-EpDPA is just one of several regioisomers of epoxydocosapentaenoic acid (EpDPA). wikipedia.org Comparative studies are needed to determine the relative potency and unique biological activities of (±)13(14)-EpDPA in relation to other EpDPA regioisomers, such as 19,20-EpDPA and 16,17-EpDPA. nih.govnih.gov It is known that different regioisomers can have varying biological effects. For example, while 13,14-EpDPE is a potent activator of coronary BKCa channels, 19,20-EpDPE is the most abundant regioisomer synthesized by human CYPs. nih.gov

Furthermore, comparing the effects of (±)13(14)-EpDPA with other omega-3 derived lipid mediators, such as resolvins and protectins, will help to place its biological significance in the broader context of omega-3 fatty acid metabolism. Understanding the interplay and potential synergistic or antagonistic interactions between these various mediators is crucial for a complete picture of their role in health and disease.

Research AreaKey Research QuestionsPotential Impact
Stereoisomer-Specific Activities What are the distinct biological effects of 13(R),14(S)-EpDPA versus 13(S),14(R)-EpDPA? Is one enantiomer more potent or do they have different functions?Development of more targeted and effective therapeutics by isolating the most active stereoisomer.
Receptor and Pathway Mapping What are the primary molecular receptors for (±)13(14)-EpDPA? What are the downstream signaling pathways it activates or inhibits?Identification of novel drug targets and a deeper understanding of its mechanism of action.
Multi-omics Integration How does (±)13(14)-EpDPA alter the global landscape of genes, proteins, and metabolites in different cell types and tissues?A systems-level understanding of the compound's broad biological effects and its interactions with other pathways.
Novel Research Tools Can more sensitive and specific analytical methods and stable synthetic analogs be developed for (±)13(14)-EpDPA research?Facilitation of more accurate and prolonged in vivo studies, accelerating the pace of discovery.
New Physiological Roles Does (±)13(14)-EpDPA play a role in cardiovascular health, neuroprotection, or metabolic diseases?Expansion of the potential therapeutic applications of (±)13(14)-EpDPA to new disease areas.
Organ-Specific Mechanisms How does (±)13(14)-EpDPA function in specific organs like the brain, heart, and liver during disease?Elucidation of tissue-specific mechanisms, leading to more precise therapeutic strategies.
Comparative Mediator Studies How do the biological activities of (±)13(14)-EpDPA compare to other EpDPA regioisomers and other omega-3 lipid mediators?A comprehensive understanding of the relative importance and unique contributions of (±)13(14)-EpDPA within the complex network of lipid signaling.

Q & A

Q. What are the primary biological activities of (±)13(14)-EpDPA, and how are they experimentally validated?

(±)13(14)-EpDPA, a cytochrome P450-derived epoxy metabolite of docosahexaenoic acid (DHA), demonstrates antihyperalgesic activity in rodent models of inflammatory and neuropathic pain. Key validation methods include:

  • Inflammatory pain models : Intraperitoneal administration in carrageenan-induced hyperalgesia, with pain thresholds measured via von Frey filaments .
  • Neuropathic pain models : Chronic constriction injury (CCI) in rats, assessing mechanical allodynia and thermal hyperalgesia .
  • In vitro angiogenesis assays : Inhibition of endothelial tube formation in human umbilical vein endothelial cells (HUVECs) at concentrations of 1–10 µM .

Table 1 : Key Pharmacokinetic Parameters

ParameterValueModel/AssayReference
Km for sEH hydrolysis3.2 µMSoluble epoxide hydrolase
IC50 (angiogenesis)5 µMHUVEC tube formation

Q. How is (±)13(14)-EpDPA synthesized and detected in biological samples?

  • Synthesis : Produced via CYP450 epoxygenase oxidation of DHA at the 13,14 double bond. Enzymatic pathways can be replicated in vitro using recombinant CYP isoforms (e.g., CYP2C8, CYP2J2) .
  • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for quantification in rat brain and spinal cord homogenates .

Advanced Research Questions

Q. How do contradictory findings about (±)13(14)-EpDPA’s anti-tumor effects arise between in vitro and in vivo studies?

In vitro studies report potent inhibition of tumor growth (e.g., 50% reduction in breast cancer cell proliferation at 10 µM), while in vivo efficacy is less consistent due to:

  • Rapid metabolism : Hydrolysis by soluble epoxide hydrolase (sEH) to (±)13(14)-DiHDPA, which may lack bioactivity .
  • Dosing challenges : Optimal dosing regimens and bioavailability in tumor xenograft models require pharmacokinetic profiling (e.g., AUC, half-life) . Methodological recommendation : Co-administration with sEH inhibitors (e.g., TPPU) to stabilize (±)13(14)-EpDPA in vivo .

Q. What receptor-mediated mechanisms underlie (±)13(14)-EpDPA’s analgesic effects?

Current hypotheses include:

  • TRPV1 modulation : Direct interaction with transient receptor potential vanilloid 1 channels in nociceptive neurons, reducing calcium influx .
  • PPARγ activation : Binding to peroxisome proliferator-activated receptor gamma, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in spinal microglia . Experimental validation : Use receptor antagonists (e.g., capsazepine for TRPV1) in pain models to isolate mechanistic pathways .

Q. How can researchers address variability in (±)13(14)-EpDPA’s reported vasorelaxant activity?

Discrepancies in EDHF (endothelium-derived hyperpolarizing factor) activity may stem from:

  • Isomer-specific effects : Compare (±)13(14)-EpDPA with other DHA epoxides (e.g., 19R(20S)-EpDPA) in aortic ring assays .
  • Species differences : Test across rodent (rat vs. mouse) and human vascular tissues .

Methodological Guidance

Q. What controls are essential when testing (±)13(14)-EpDPA in cell-based assays?

  • Solvent controls : Use ethanol or DMSO at ≤0.1% to avoid organic solvent-induced cytotoxicity .
  • Stability controls : Monitor epoxy metabolite degradation via LC-MS/MS over 24-hour incubation periods .

Q. How should researchers design studies to reconcile conflicting data on (±)13(14)-EpDPA’s role in neuroinflammation?

  • Multi-omics integration : Combine lipidomics (quantify (±)13(14)-EpDPA levels) with transcriptomics (e.g., RNA-seq of spinal cord tissues) to identify downstream targets .
  • Dose-response stratification : Test 0.1–50 µM ranges to define therapeutic windows and avoid off-target effects .

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